molecular formula C4HClF2N2 B033069 5-Chloro-2,4-difluoropyrimidine CAS No. 25151-07-9

5-Chloro-2,4-difluoropyrimidine

Cat. No. B033069
CAS RN: 25151-07-9
M. Wt: 150.51 g/mol
InChI Key: XZSZSTCLQANXKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-2,4-difluoropyrimidine and related derivatives often involves chlorination and fluorination reactions. An example includes the chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)-2,6-bis(trimethylsilyloxy)pyrimidines leading to the formation of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones. These processes are typically characterized by their regioselectivity and the ability to introduce chloro and fluoro groups into the pyrimidine ring, as confirmed by NMR spectroscopy and X-ray structural analysis (Gudz et al., 2013).

Molecular Structure Analysis

The molecular structure of 5-Chloro-2,4-difluoropyrimidine derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. These techniques help elucidate the positioning of the chloro and fluoro substituents on the pyrimidine ring, showcasing the molecule's planarity and the effects of substitution on its electronic structure (Gudz et al., 2013).

Chemical Reactions and Properties

The reactivity of 5-Chloro-2,4-difluoropyrimidine includes its interactions with nucleophiles, showcasing a versatile chemistry that can lead to various functionalized derivatives. Such chemical behaviors underline the compound's utility as an intermediate for further synthetic applications (Gudz et al., 2013).

Scientific Research Applications

  • Structure and Reaction Studies : It is useful for studying the structure and reactions of chlorinated pyrimidines with nucleophiles (Gudz et al., 2013).

  • Synthesis of Polyfunctional Pyrimidine Systems : It can be used as a scaffold for the synthesis of polyfunctional pyrimidine systems, particularly in regioselective sequential nucleophilic aromatic substitution processes (Parks et al., 2008).

  • Catalytic C-C Coupling Reactions : In catalysis, 5-Chloro-2,4-difluoropyrimidine plays a crucial role in catalytic C-C coupling reactions at nickel, particularly in highly reactive fluoro complexes (Steffen et al., 2005).

  • Radiosensitizing Properties : This compound has radiosensitizing properties when it replaces thymine residues in DNA (Oloff et al., 1979).

  • Cancer Treatment : It is being studied in the context of cancer treatment, particularly in enhancing the cytotoxic effect of 5-fluorouracil (5-FU) in human tumor cell lines (Omura, 2003).

  • Antiviral Properties : The compound shows antiviral properties against herpes simplex virus type 1 (Coe et al., 1982).

  • Anticancer Activity : Some derivatives of 5-Chloro-2,4-difluoropyrimidine demonstrate moderate anticancer activity (Lu Jiu-fu et al., 2015).

  • Inhibiting Transcription Factors : It aids in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

  • Antiretroviral Activity : Certain derivatives show pronounced antiretroviral activity in cell culture (Hocková et al., 2003).

  • Synthesis of Medicinal Compounds : It is used in the synthesis route for important medicinal compounds (Deng & Mani, 2006).

Safety And Hazards

5-Chloro-2,4-difluoropyrimidine is classified as an irritant. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

While specific future directions for 5-Chloro-2,4-difluoropyrimidine are not mentioned in the search results, fluorinated pyrimidines continue to be of great importance in medicinal applications. New developments in fluorine chemistry extend the range of compounds that can readily be prepared with fluorine substitution, and there is an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

properties

IUPAC Name

5-chloro-2,4-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF2N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSZSTCLQANXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343702
Record name 5-Chloro-2,4-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-difluoropyrimidine

CAS RN

25151-07-9
Record name 5-Chloro-2,4-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Steffen, MI Sladek, T Braun, B Neumann… - …, 2005 - ACS Publications
Treatment of [Ni(COD) 2 ] (COD = 1,5-cyclooctadiene) with 5-chloro-2,4,6-trifluoropyrimidine (1) in the presence of P i Pr 3 or PPh 3 effects the formation of the fluoro complexes trans-[…
Number of citations: 155 pubs.acs.org
MI Sladek, T Braun, B Neumann… - Journal of the Chemical …, 2002 - pubs.rsc.org
Treatment of [Ni(COD)2]/PCy3 with 5-chloro-2,4,6-trifluoropyrimidine affords the C–F activation product trans-[NiF(4-C4N2ClF2)(PCy3)2] 2, which reacts with iodine to form 5-chloro-2,6-…
Number of citations: 47 pubs.rsc.org
FE Rickett - 1969 - search.proquest.com
The preparation and reactions of various sulphur-containing derivatives of pentafluoropyridine have been studied. Phenyl 2, 3, 5, 6-tetrafluoropyridyl sulphone was prepared by …
Number of citations: 0 search.proquest.com
T Braun, RN Perutz - Special Publications of the Royal Society of …, 2003 - books.google.com
The introduction of fluorinated groups into organic molecules can cause a dramatic change in their physical properties, chemical reactivity and physiological activity. This is illustrated by …
Number of citations: 5 books.google.com
T Brauna, RN Perutzb - Perspectives in Organometallic …, 2007 - books.google.com
The introduction of fluorinated groups into organic molecules can cause a dramatic change in their physical properties, chemical reactivity and physiological activity. This is illustrated by …
Number of citations: 0 books.google.com
YA Hammodi, AA Abdulkadhem, HF Zaiech - 2015 - cdnx.uobabylon.edu.iq
Organic chemical compound in which the azo group (―N= N―) is part of the molecular structure. The atomic groups attached to the nitrogen atoms may be of any organic class, but the …
Number of citations: 7 cdnx.uobabylon.edu.iq
DM Volochnyuk, OO Grygorenko… - Fluorine in Heterocyclic …, 2014 - Springer
This review deals with general and significant developments in the area of chemistry of fluorinated pyrimidine, pyrazine and pyridazine. Diazines bearing fluoro or α-fluoroalkyl …
Number of citations: 8 link.springer.com
T Braun, RN Perutz - Chemical communications, 2002 - pubs.rsc.org
New fluorinated azaheterocycles can be synthesised regio- and chemo-selectively via C–F activation of fluorinated precursors at nickel, with subsequent functionalisation and release …
Number of citations: 119 pubs.rsc.org
S Benkhaya, S M'rabet, A El Harfi - Heliyon, 2020 - cell.com
In this work, we have presented a very detailed review of the different classification of azo dyes as a function of the number of azo groups and the appropriate functional groups. Then …
Number of citations: 479 www.cell.com
AM Horton - 2009 - repository.lib.ncsu.edu
HORTON, AARON M. Novel Reactive Dyes Based on Pyrimidine and Quinoxaline Systems. (Under the direction of Dr. Harold S Page 1 Abstract HORTON, AARON M. Novel Reactive …
Number of citations: 1 repository.lib.ncsu.edu

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